molecular formula C11H12O2 B1599316 Cinnamaldehyde ethylene glycol acetal CAS No. 5660-60-6

Cinnamaldehyde ethylene glycol acetal

Cat. No.: B1599316
CAS No.: 5660-60-6
M. Wt: 176.21 g/mol
InChI Key: JQLASNFFJHGQTK-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Phenylethenyl)-1, 3-dioxolane, also known as 2-styryl-1, 3-dioxolane or cinnamaldehyde ethylene acetal, belongs to the class of organic compounds known as styrenes. These are organic compounds containing an ethenylbenzene moiety. 2-(Phenylethenyl)-1, 3-dioxolane is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-(phenylethenyl)-1, 3-dioxolane is primarily located in the cytoplasm. 2-(Phenylethenyl)-1, 3-dioxolane has an allspice, cinnamon, and soft taste.

Properties

CAS No.

5660-60-6

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-[(E)-2-phenylethenyl]-1,3-dioxolane

InChI

InChI=1S/C11H12O2/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-11/h1-7,11H,8-9H2/b7-6+

InChI Key

JQLASNFFJHGQTK-VOTSOKGWSA-N

SMILES

C1COC(O1)C=CC2=CC=CC=C2

Isomeric SMILES

C1COC(O1)/C=C/C2=CC=CC=C2

Canonical SMILES

C1COC(O1)C=CC2=CC=CC=C2

density

1.095-1.103

Key on ui other cas no.

5660-60-6

physical_description

Nearly colourless oily liquid, soft, spicy, warm, sweet odou

solubility

insoluble in water;  soluble in oils
miscible (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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